

improving image resolution in sestamibi SPECT

Author: BenchChem Technical Support Team. **Date:** December 2025

Compound of Interest

Compound Name: *Technetium (99mTc) sestamibi*

Cat. No.: *B018738*

[Get Quote](#)

Welcome to the Technical Support Center for Sestamibi SPECT Imaging. This guide provides troubleshooting information and frequently asked questions to help researchers, scientists, and drug development professionals improve image resolution in their experiments.

Frequently Asked Questions (FAQs)

Q1: What are the primary factors that degrade image resolution in Sestamibi SPECT?

Several factors can negatively impact the quality and resolution of SPECT images. These include the stochastic nature of photon emission which introduces noise, patient motion during the scan, and physical effects like photon attenuation and scatter.^{[1][2][3]} The choice of reconstruction algorithm and the design of the detector system, particularly the collimator, also play a crucial role in the final image resolution.^{[1][4]} A typical parallel-hole collimated SPECT scanner has a system resolution of around 10 mm.^{[1][4]}

Q2: My Sestamibi SPECT images appear blurry. What are the most common causes and how can I troubleshoot this?

Blurriness in SPECT images, or poor spatial resolution, can stem from several sources. The primary areas to investigate are patient motion, collimator choice, and reconstruction parameters.

- Patient Motion: Even minor patient movement can cause significant blurring and artifacts.^[2]

- Troubleshooting: Ensure the patient is positioned comfortably and securely. Use motion correction software during reconstruction if available. Data-driven methods and deep learning techniques are emerging as powerful tools for motion estimation and correction. [\[2\]](#)
- Collimator Selection: The collimator is critical for resolution. Using a general-purpose collimator may not provide sufficient resolution for small structures.
 - Troubleshooting: For high-resolution imaging, a Low-Energy, High-Resolution (LEHR) collimator is recommended.[\[5\]](#)[\[6\]](#)[\[7\]](#) For imaging very small structures, a pinhole collimator offers the highest spatial resolution, significantly improving sensitivity compared to parallel-hole collimators.[\[8\]](#)
- Reconstruction Parameters: The algorithm and filters used to reconstruct the image from raw projection data directly influence sharpness and noise.
 - Troubleshooting: Avoid using overly aggressive smoothing filters, which can degrade resolution.[\[7\]](#) Experiment with iterative reconstruction algorithms like OSEM (Ordered-Subset Expectation Maximization), which can offer superior results to traditional Filtered Back Projection (FBP).[\[9\]](#)[\[10\]](#)

Q3: How does the choice of reconstruction algorithm impact image resolution?

The reconstruction algorithm is a determining factor for the final image quality.[\[4\]](#)[\[9\]](#) Traditional algorithms include Filtered Back Projection (FBP) and iterative methods like Maximum Likelihood Expectation Maximization (MLEM) and Ordered-Subset Expectation Maximization (OSEM).[\[9\]](#)

- FBP: A fast and simple analytical method, but it can be susceptible to noise and artifacts.
- OSEM: An iterative method that generally produces images with better quality and less noise compared to FBP.[\[10\]](#)
- Iterative Reconstruction with Resolution Recovery (IRR): Newer commercial algorithms often incorporate corrections for the point-spread function (PSF), also known as resolution recovery. These methods can significantly improve spatial resolution and contrast.[\[10\]](#)[\[11\]](#)

Studies have shown that IRR algorithms produce substantial benefits over conventional FBP or OSEM methods.[10]

Q4: What is the role of scatter and attenuation correction in improving image resolution?

While primarily intended to improve quantitative accuracy, scatter and attenuation corrections indirectly enhance image quality and resolution.

- Scatter Correction (SC): Scattered photons degrade image contrast and introduce a haze, which reduces the effective resolution.[3] Correcting for scatter improves image contrast and the accuracy of quantification.[12] Methods like the dual-energy window (DEW) or triple-energy window (TEW) are commonly used.[12]
- Attenuation Correction (AC): Photon attenuation can cause artifacts and distort the perceived distribution of the radiotracer. Using CT-based attenuation maps from a hybrid SPECT/CT system provides accurate correction and improves image quality.[13][14]

Combining scatter and attenuation correction (AC + SC) can compensate for interferences and improve the visualization of radiotracer distribution.[15]

Troubleshooting Guide

Issue: Low Contrast and Poor Visibility of Small Structures

Potential Cause	Recommended Action
Inappropriate Collimator	For brain or other small-structure imaging, use a high-resolution collimator (e.g., LEHR, long-bore, or pinhole).[7][8] High-resolution collimators can significantly improve contrast, even at the cost of lower sensitivity.[7]
Suboptimal Reconstruction	Utilize iterative reconstruction algorithms (e.g., OSEM) with resolution recovery (PSF correction).[11] These methods are superior to FBP for resolving fine details.[10]
Scatter Effects	Implement a scatter correction method. This is crucial for improving contrast and quantitative accuracy.[3][12]
Insufficient Counts	Increase acquisition time per projection or the administered dose (within approved limits) to improve photon statistics, which can enhance signal-to-noise ratio and contrast.

Issue: Artifacts Present in the Reconstructed Image

Potential Cause	Recommended Action
Patient Motion	Review raw projection data (sinogram) for signs of movement. [16] If motion is detected, re-acquire the scan if possible or apply motion correction algorithms during reconstruction. [2] [16]
Incorrect Center of Rotation (COR)	Perform regular quality control checks to ensure the COR is accurate. Incorrect COR calibration can lead to significant resolution loss and artifacts.
Inadequate Angular Sampling	The number of projection views should be at least equal to the matrix size (e.g., 128 views for a 128x128 matrix) to avoid star artifacts. [17] [18]
Attenuation Artifacts	Use CT-based attenuation correction for accurate results, especially in heterogeneous regions like the thorax. [13]

Data Presentation: Acquisition & Reconstruction Parameters

Table 1: Recommended Acquisition Parameters for High-Resolution Sestamibi SPECT

Parameter	Recommendation	Rationale
Collimator	Low-Energy, High-Resolution (LEHR) or Pinhole	LEHR provides a good balance of resolution and sensitivity for many applications.[6] Pinhole offers the highest spatial resolution for small targets.[8]
Energy Window	$140 \text{ keV} \pm 10\%$ (or 15% window)	Centered on the principal photon energy of Technetium-99m (99mTc).[6][19]
Matrix Size	128x128 or 256x256	A larger matrix provides smaller pixels, improving spatial sampling for higher resolution.[6]
Number of Projections	60 to 120 views over 360°	The number of projections should be similar to the matrix dimension (e.g., 120-128 projections for a 128x128 matrix) to ensure adequate angular sampling.[18][20]
Rotation Arc	360° (standard) or 180° (cardiac)	A 180° arc for cardiac SPECT can improve contrast by avoiding attenuation from the spine.[17]

Table 2: Comparison of Collimator Performance

Collimator Type	Typical Resolution	Sensitivity	Best Use Case
Low-Energy, General-Purpose (LEGP)	~10 mm	High	General studies where high count rates are prioritized over resolution.[7]
Low-Energy, High-Resolution (LEHR)	Better than LEGP	Lower than LEGP	Standard for studies requiring good detail, such as parathyroid or brain imaging.[6][7]
Pinhole	Highest (< 5 mm)	Variable (distance-dependent)	Imaging of small, superficial structures (e.g., parathyroid glands in the neck).[8][21]

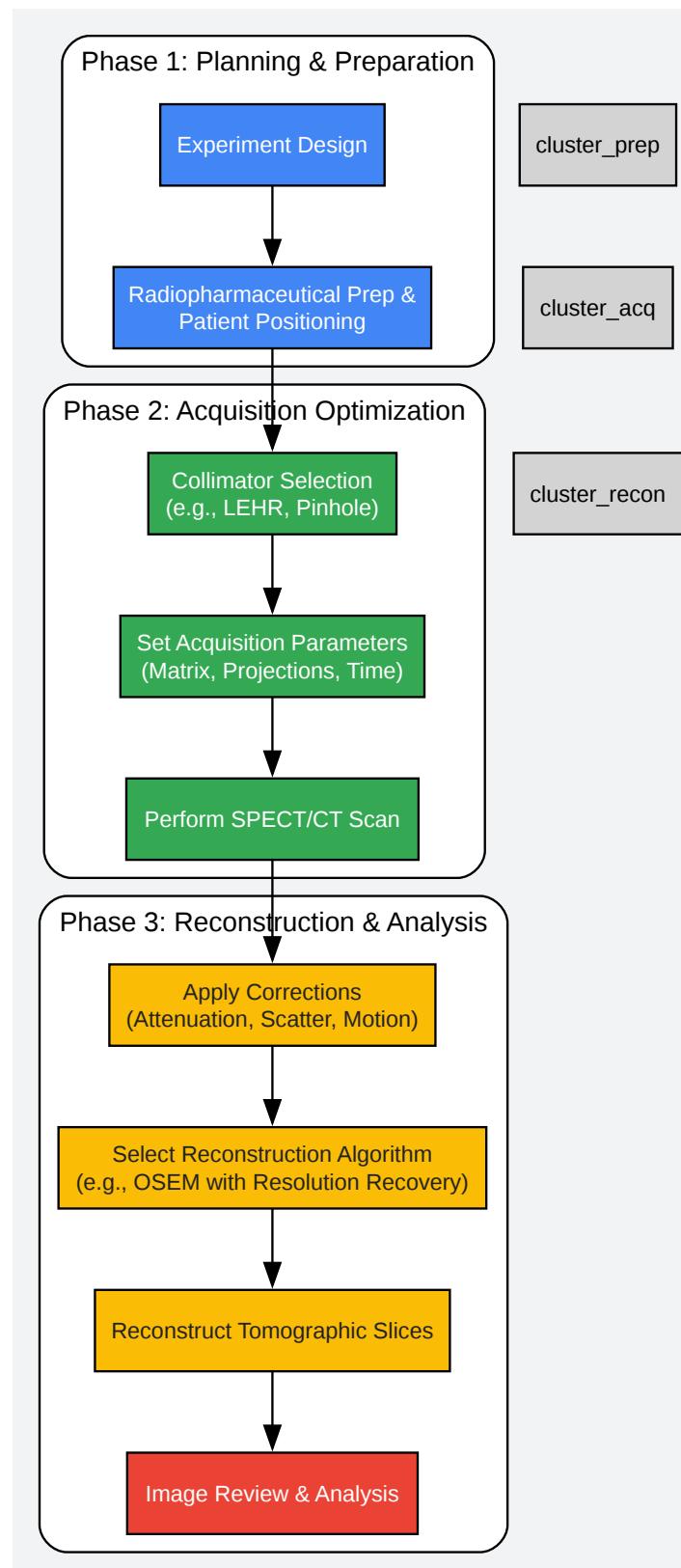
Experimental Protocols

Protocol 1: High-Resolution Sestamibi SPECT/CT Acquisition

This protocol outlines a general methodology for acquiring high-resolution Sestamibi SPECT images, often used in parathyroid localization.

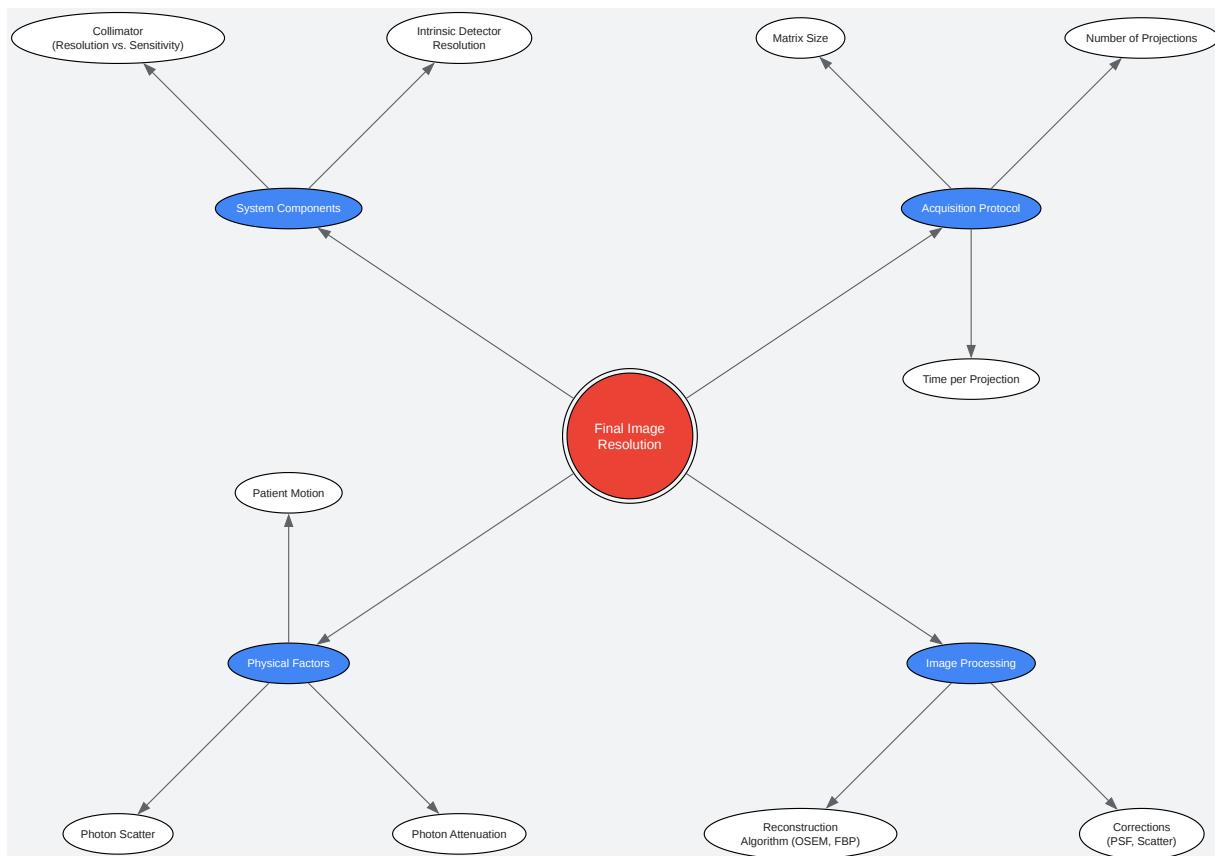
- Radiopharmaceutical Administration: Intravenously inject 740 MBq (20 mCi) of ^{99m}Tc -Sestamibi.[5][22] Adjust dose based on patient weight and local regulations.[5][6]
- Patient Positioning: Position the patient supine with the neck extended and arms down to provide an unobstructed view of the neck and chest.[22] Ensure the patient is comfortable to minimize motion.[18]
- Camera Setup:
 - Use a dual-head SPECT/CT system equipped with LEHR parallel-hole collimators.[20][22]
 - Set the energy window to 140 keV with a 15-20% width.[5][22]

- Use a 128x128 matrix.[22]
- SPECT Acquisition:
 - Begin imaging 10-15 minutes post-injection.[6]
 - Acquire images in a step-and-shoot mode over 360 degrees.
 - Collect 60-64 frames (30-32 per detector), with an acquisition time of 20-25 seconds per frame.[19][22][23]
 - Utilize auto-contouring to minimize the detector-to-patient distance, optimizing spatial resolution.[18]
- CT Acquisition:
 - Immediately following the SPECT acquisition, perform a low-dose CT scan of the same anatomical region without moving the patient.[19] This CT data will be used for attenuation correction and anatomical fusion.


Protocol 2: Iterative Image Reconstruction with Corrections

This protocol describes the steps for reconstructing the acquired data to maximize resolution.

- Data Transfer: Transfer raw SPECT and CT projection data to a processing workstation.
- Attenuation Correction: Use the low-dose CT data to generate an attenuation map of the patient.[13]
- Scatter Correction: Apply a scatter correction algorithm, such as the dual-energy window (DEW) or a model-based method.[12][20]
- Iterative Reconstruction:
 - Select an iterative reconstruction algorithm, such as OSEM (e.g., 4 iterations, 8 subsets). [22][24]


- Incorporate resolution recovery (PSF modeling) if available. This step is crucial for correcting collimator-detector blurring.[11]
- Image Filtering: Apply a post-reconstruction filter (e.g., Butterworth) to manage noise.[23] Be cautious, as excessive filtering can degrade resolution.
- Image Fusion and Review: Fuse the corrected SPECT images with the co-registered CT images. Reconstruct and display the data in transverse, coronal, and sagittal planes for review.[22][24]

Visualizations

[Click to download full resolution via product page](#)

Caption: Workflow for optimizing Sestamibi SPECT image resolution.

[Click to download full resolution via product page](#)

Caption: Key factors influencing final SPECT image resolution.

Need Custom Synthesis?

BenchChem offers custom synthesis for rare earth carbides and specific isotopic labeling.

Email: info@benchchem.com or [Request Quote Online](#).

References

- 1. spiedigitallibrary.org [spiedigitallibrary.org]
- 2. Motion estimation and correction in SPECT, PET and CT - PubMed [pubmed.ncbi.nlm.nih.gov]
- 3. researchgate.net [researchgate.net]
- 4. researchgate.net [researchgate.net]
- 5. Parathyroid Sestamibi Scan Technical Page: How Parathyroid Sestamibi Scanning is Performed. This is a page for Radiologists and Nuclear Medicine Techs. [parathyroid.com]
- 6. The EANM practice guidelines for parathyroid imaging - PMC [pmc.ncbi.nlm.nih.gov]
- 7. Collimator selection for SPECT brain imaging: the advantage of high resolution - PubMed [pubmed.ncbi.nlm.nih.gov]
- 8. Pinhole Versus Parallel-Hole Collimators for Parathyroid Imaging: An Intraindividual Comparison | Journal of Nuclear Medicine Technology [tech.snmjournals.org]
- 9. A review of state-of-the-art resolution improvement techniques in SPECT imaging - PMC [pmc.ncbi.nlm.nih.gov]
- 10. Comparative analysis of iterative reconstruction algorithms with resolution recovery for cardiac SPECT studies. A multi-center phantom study | springermedicine.com [springermedicine.com]
- 11. bronnikov-algorithms.com [bronnikov-algorithms.com]
- 12. Evaluation of quantitative accuracy among different scatter corrections for quantitative bone SPECT/CT imaging - PubMed [pubmed.ncbi.nlm.nih.gov]
- 13. researchgate.net [researchgate.net]
- 14. Assessment of attenuation correction with intravenous contrast CT images on quantitative ^{99m}Tc-sestamibi SPECT/CT uptake in thyroid and parathyroid | Journal of Nuclear Medicine [jnm.snmjournals.org]
- 15. [Effect of attenuation correction and scatter compensation on the ^{99m}Tc-MIBI myocardial perfusion spect in patients without coronary artery disease] [pubmed.ncbi.nlm.nih.gov]

- 16. m.youtube.com [m.youtube.com]
- 17. Investigation of Different Factors Affecting the Quality of SPECT Images: A Simulation Study - PMC [pmc.ncbi.nlm.nih.gov]
- 18. EANM practice guideline for quantitative SPECT-CT - PMC [pmc.ncbi.nlm.nih.gov]
- 19. Preoperative $^{123}\text{I}/^{99}\text{mTc}$ -Sestamibi Subtraction SPECT and SPECT/CT in Primary Hyperparathyroidism | Journal of Nuclear Medicine [jnm.snmjournals.org]
- 20. Optimization of SPECT/CT imaging protocols for quantitative and qualitative ^{99}mTc SPECT - PMC [pmc.ncbi.nlm.nih.gov]
- 21. Parathyroid Imaging with Simultaneous Acquisition of ^{99}mTc -Sestamibi and ^{123}I : The Relative Merits of Pinhole Collimation and SPECT/CT | Journal of Nuclear Medicine Technology [tech.snmjournals.org]
- 22. Frontiers | Incremental Value of Sestamibi SPECT/CT Over Dual-Phase Planar Scintigraphy in Patients With Primary Hyperparathyroidism and Inconclusive Ultrasound [frontiersin.org]
- 23. Comparison of SPECT/CT, SPECT, and Planar Imaging with Single- and Dual-Phase ^{99}mTc -Sestamibi Parathyroid Scintigraphy | Journal of Nuclear Medicine [jnm.snmjournals.org]
- 24. ^{99}mTc -Sestamibi/ ^{123}I Subtraction SPECT/CT in Parathyroid Scintigraphy: Is Additional Pinhole Imaging Useful? - PMC [pmc.ncbi.nlm.nih.gov]
- To cite this document: BenchChem. [improving image resolution in sestamibi SPECT]. BenchChem, [2025]. [Online PDF]. Available at: <https://www.benchchem.com/product/b018738#improving-image-resolution-in-sestamibi-spect>

Disclaimer & Data Validity:

The information provided in this document is for Research Use Only (RUO) and is strictly not intended for diagnostic or therapeutic procedures. While BenchChem strives to provide accurate protocols, we make no warranties, express or implied, regarding the fitness of this product for every specific experimental setup.

Technical Support: The protocols provided are for reference purposes. Unsure if this reagent suits your experiment? [\[Contact our Ph.D. Support Team for a compatibility check\]](#)

Need Industrial/Bulk Grade? [Request Custom Synthesis Quote](#)

BenchChem

Our mission is to be the trusted global source of essential and advanced chemicals, empowering scientists and researchers to drive progress in science and industry.

Contact

Address: 3281 E Guasti Rd
Ontario, CA 91761, United States
Phone: (601) 213-4426
Email: info@benchchem.com